![molecular formula C8H11ClN2O B2979869 2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one CAS No. 1379191-35-1](/img/structure/B2979869.png)

2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

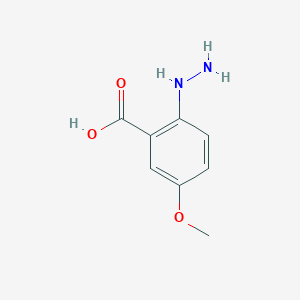

説明

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, the synthesis of “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one” involves the nucleophilic substitution of “2-chloro-1-(1-chlorocyclopropyl)ethanone” and "1,2,4-triazole" . The reaction conditions can be optimized to afford the desired N-alkylated material in near-quantitative yield .科学的研究の応用

Computational Studies on Imidazole Derivatives

Erdogan and Erdoğan (2019) conducted a computational study investigating the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones. They utilized Density Functional Theory (DFT) calculations to explore the chemical reactions, including single-point energy calculations, geometry optimizations, and molecular electrostatic potential map calculations. This research aids in understanding the reactivity and potential applications of imidazole derivatives in chemical synthesis (Erdogan & Erdoğan, 2019).

Enantioselectivity and Inhibition Studies

Khodarahmi et al. (1998) explored the enantioselectivity of 1-(benzofuran-2-yl)-1-(1H-imidazol-1-yl) alkanes as inhibitors of P450 AROM, providing insights into the stereochemical preferences of these compounds and their potential as enzyme inhibitors. Their study highlights the importance of structural variations in modulating the biological activity of imidazole derivatives (Khodarahmi et al., 1998).

X-ray and DFT Calculated Structures

Şahin et al. (2014) determined the crystal and molecular structures of two new compounds derived from 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one. Their work, involving single-crystal X-ray diffraction and DFT calculations, provides valuable data on the geometric and electronic properties of these compounds, contributing to the field of crystallography and material science (Şahin et al., 2014).

N-Heterocyclic Carbenes in Catalysis

Grasa, Kissling, and Nolan (2002) demonstrated the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification between esters and alcohols. This study emphasizes the versatility of imidazole derivatives as catalysts in organic synthesis, showing their potential to mediate acylation reactions at low catalyst loadings and room temperature (Grasa, Kissling, & Nolan, 2002).

Protic Hydroxylic Ionic Liquids

Shevchenko et al. (2017) synthesized 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with nitrogenous centers of variable basicity, and studied its properties as a hydroxylic ionic liquid. Their findings contribute to the development of new ionic liquids with enhanced physicochemical properties, suitable for various applications in green chemistry (Shevchenko et al., 2017).

Safety and Hazards

将来の方向性

The future directions for research on “2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. As with any chemical compound, it is also important to thoroughly investigate its safety and hazards .

作用機序

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are often used in the development of new drugs .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

It is known that this compound is a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazole fungicide . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis of this fungicide.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways involving 2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

特性

IUPAC Name |

2-chloro-1-(1-propan-2-ylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-6(2)11-4-3-10-8(11)7(12)5-9/h3-4,6H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQZONRFAPBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2979786.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979790.png)

![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B2979797.png)

![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)

![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2979803.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)